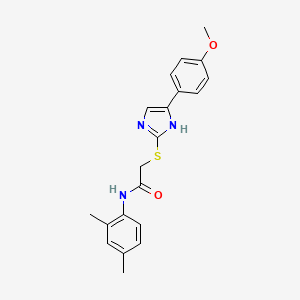![molecular formula C17H17NO7S B2434742 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795301-10-8](/img/structure/B2434742.png)
4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group, an azetidin ring, an ether linkage, and a 2H-pyran-2-one ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring, the sulfonyl group, the azetidin ring, the ether linkage, and the 2H-pyran-2-one ring would all contribute to the overall structure of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the sulfonyl group could potentially undergo substitution reactions, and the 2H-pyran-2-one ring could potentially undergo addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under different conditions .
科学的研究の応用
Antioxidant Activity and Drug Design
Research has been conducted on various heterocyclic compounds, including pyran and pyrazole derivatives, for their potential in medicinal chemistry as antioxidants and in drug design. For instance, studies on novel 1H-3-Indolyl derivatives indicated significant antioxidant activities, suggesting the potential of these compounds in developing therapies for conditions associated with oxidative stress (Aziz et al., 2021).
Anticancer Properties
Several heterocyclic compounds have been investigated for their antiproliferative and apoptosis-inducing properties in cancer therapy. For example, new heterocyclic podophyllotoxin analogues were synthesized and found to exhibit potent anticancer activities, indicating their promise as leads in anticancer drug design (Magedov et al., 2007).
Synthesis and Biological Evaluation
The synthesis of heterocyclic compounds, such as pyranopyrazoles, and their evaluation for biological activities, including antioxidant effects, have been described. One study showed that synthesized pyranopyrazoles demonstrated higher antioxidant activity than ascorbic acid in certain assays, highlighting their potential therapeutic value (Aliabadi & Mahmoodi, 2016).
Enzyme Inhibitory Activities
Compounds containing sulfonamide groups have been studied for their enzyme inhibitory activities. Research into sulfonamides with benzodioxane and acetamide moieties revealed their potential as α-glucosidase and acetylcholinesterase inhibitors, which could be relevant in treating diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).
Antibacterial and Antimicrobial Activities
The development of novel heterocyclic compounds with sulfonamido moieties has shown promise in antimicrobial applications. Certain compounds have exhibited high antibacterial activities, underscoring their potential in addressing antibiotic resistance (Azab et al., 2013).
作用機序
Target of Action
Compounds containing the 1,4-benzodioxane moiety have been found to exhibit various biological activities such as α-adrenergic blocking , antigastric , spasmolytic , antipsychotic , anxiolytic , and hepatoprotective properties . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
The enantioselective synthesis of 2-substituted 1,4-benzodioxanes has been achieved using a versatile catalyst system . The selectivity of the process is controlled by the protonation step, and coordinating groups on the substrate may alter the interaction with the catalyst, resulting in a change in the facial selectivity .
Biochemical Pathways
Given the diverse biological activities associated with 1,4-benzodioxane derivatives , it’s likely that this compound may interact with multiple biochemical pathways.
Result of Action
Given the biological activities associated with 1,4-benzodioxane derivatives , it’s plausible that this compound may have similar effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO7S/c1-11-6-12(7-17(19)24-11)25-13-9-18(10-13)26(20,21)14-2-3-15-16(8-14)23-5-4-22-15/h2-3,6-8,13H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPNZWQVEUAHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

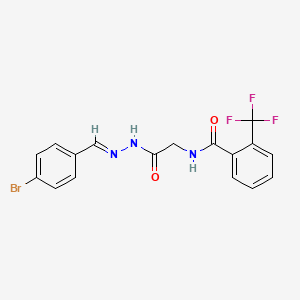
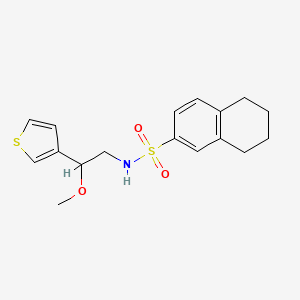
![3-[[1-(4-Fluorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2434663.png)

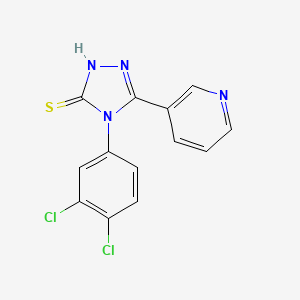
![N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide](/img/structure/B2434667.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2434672.png)
![2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2434673.png)
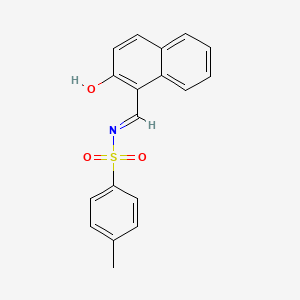
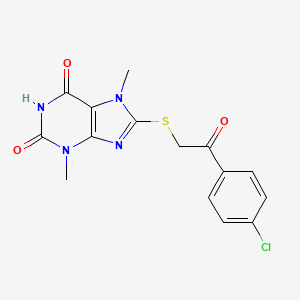
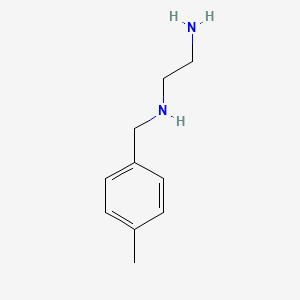
![3-(2,4-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2434679.png)
![2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2434681.png)
